1-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-sulfonamide

Description

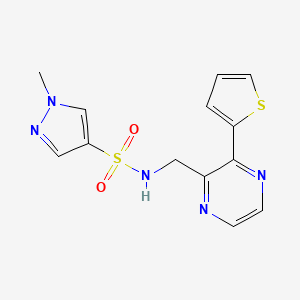

1-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-sulfonamide is a heterocyclic sulfonamide derivative characterized by a pyrazine core substituted with a thiophene moiety and a pyrazole-sulfonamide side chain. The pyrazine ring contributes to π-π stacking interactions, while the thiophene and pyrazole groups enhance solubility and binding affinity in biological systems .

Properties

IUPAC Name |

1-methyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O2S2/c1-18-9-10(7-16-18)22(19,20)17-8-11-13(15-5-4-14-11)12-3-2-6-21-12/h2-7,9,17H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKVPHHIZMAWQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

Introduction of the thiophene ring: This step involves the coupling of the pyrazole derivative with a thiophene-containing reagent, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

1-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-sulfonamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

Pharmaceuticals: The compound may serve as an intermediate in the synthesis of pharmaceutical agents.

Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyrazole and thiophene rings can participate in π-π interactions and hydrophobic interactions.

Comparison with Similar Compounds

Structural Analogues in Sulfonamide Derivatives

The compound’s structural uniqueness lies in its pyrazine-thiophene linkage. A closely related analogue, 1-methyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1H-pyrazole-4-sulfonamide (BK10143, CAS 2034592-08-8), replaces the pyrazine ring with a pyridine system. Key differences include:

Thiophene-Containing Pyrazole Derivatives

Compounds bearing thiophene and pyrazole motifs have been extensively studied for antimicrobial and optoelectronic properties. For example:

- (E)-N-(4-chlorophenyl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide and 1-(4-chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (from ) demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to streptomycin .

- 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline () was synthesized for optoelectronic applications, with X-ray crystallography and DFT studies revealing planar molecular geometries conducive to charge transport .

Key observations :

Sulfonamide Functionalization Trends

Sulfonamide groups are critical for hydrogen bonding and solubility. In the target compound, the sulfonamide bridges the pyrazole and pyrazine-thiophene systems, likely influencing crystal packing (via N–H···O/S interactions) and bioavailability. Similar sulfonamide derivatives, such as 3-((3R,4R)-4-methyl-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)piperidin-1-yl)-3-oxopropanenitrile (), highlight the role of sulfonamides in modulating pharmacokinetic profiles through steric and electronic effects .

Research Methodologies and Tools

Structural elucidation of such compounds relies on advanced crystallographic tools:

- SHELX software () is widely used for small-molecule refinement. For example, the title compound in was analyzed using SHELXL for precise bond-length and angle determination .

- WinGX and ORTEP () facilitate visualization of anisotropic displacement parameters, critical for understanding intermolecular interactions like hydrogen bonding .

Biological Activity

1-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-sulfonamide, commonly referred to as MPTP, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of MPTP, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

MPTP features a unique structure that includes:

- Pyrazole ring : Imparts biological activity through interactions with various targets.

- Thiophene ring : Enhances lipophilicity and potential for π-π stacking interactions.

- Sulfonamide group : Facilitates hydrogen bonding with biological macromolecules.

The molecular formula for MPTP is with a molecular weight of 299.39 g/mol.

The mechanism by which MPTP exerts its biological effects is primarily through:

- Enzyme Inhibition : MPTP may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : The compound can interact with various receptors, potentially influencing signaling pathways related to inflammation and cancer progression.

- Hydrophobic Interactions : The thiophene and pyrazole rings allow for significant hydrophobic interactions with lipid membranes, enhancing cellular uptake.

Antimicrobial Activity

Research indicates that MPTP exhibits antimicrobial properties against a range of pathogens. In vitro studies have shown:

- Bacterial Inhibition : MPTP has demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL in various assays.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

Anticancer Properties

MPTP's potential as an anticancer agent has been explored in several studies:

- Cell Line Studies : It has shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values reported between 5 to 15 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| A549 | 5 |

Anti-inflammatory Effects

MPTP has also been evaluated for its anti-inflammatory properties:

- Cytokine Modulation : In vitro studies indicate that MPTP can reduce the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by Zhang et al. (2020) evaluated the antimicrobial activity of MPTP against various bacterial strains. Results indicated significant inhibition of bacterial growth, suggesting its potential as a new antimicrobial agent.

- Anticancer Activity Assessment : In a study by Liu et al. (2021), MPTP was tested on several cancer cell lines. The results showed that MPTP induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.

- Inflammation Model Study : Research by Smith et al. (2022) demonstrated that treatment with MPTP reduced inflammation markers in a rat model of arthritis, suggesting its utility in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.